2-(Hydroxymethyl)quinazolin-4(3H)-one (CAS 34637-40-6) is a privileged heterocyclic building block characterized by a fused bicyclic quinazolinone core substituted with a reactive hydroxymethyl group at the C2 position. In industrial and medicinal chemistry procurement, this compound serves as a critical precursor for synthesizing complex 2-substituted quinazolinones, including pharmaceuticals, chemical probes, and advanced materials. Unlike unfunctionalized or simple alkyl-substituted analogs, the primary alcohol moiety provides a highly predictable, regioselective handle for oxidation, esterification, and coupling reactions. Its stability under standard laboratory conditions, combined with its dual capacity to act as both a hydrogen bond donor and acceptor, makes it an essential starting material for workflows requiring high-purity, reproducible functionalization without the handling liabilities of volatile or moisture-sensitive intermediates [1].
Attempting to substitute 2-(hydroxymethyl)quinazolin-4(3H)-one with its closest structural analogs—such as 2-methylquinazolin-4(3H)-one or 2-(chloromethyl)quinazolin-4(3H)-one—introduces significant process liabilities. While the 2-methyl analog is widely available, activating its C2-methyl group requires harsh, forcing conditions (e.g., selenium dioxide oxidation) that suffer from poor chemoselectivity and generate toxic byproducts, rendering it unsuitable for late-stage or sensitive syntheses. Conversely, the 2-chloromethyl analog, though highly reactive toward nucleophiles, is inherently moisture-sensitive; it undergoes spontaneous hydrolysis in ambient humidity to yield the hydroxymethyl derivative and hydrochloric acid, compromising shelf-life and stoichiometric precision. Procurement of the exact 2-hydroxymethyl compound bypasses these extremes, offering a stable, shelf-ready intermediate that can be cleanly oxidized to the aldehyde or directly coupled with high regiocontrol [1].
2-Methyl and 2-phenyl analogs lack the reactive hydroxymethyl group, preventing oxidation, halogenation, and etherification diversification routes essential for library construction.
The 2-hydroxymethyl moiety is a critical determinant for α-folate receptor-mediated cellular uptake; replacing it with 2-methyl abolishes this targeting mechanism, as shown in CB300945/CB300638 comparison.
2-Methyl/2-aryl analogs exhibit logP >2.4, while the hydroxymethyl derivative has logP -0.733. This >50-fold difference may compromise solubility and assay performance in aqueous HTS formats.
The synthesis of 2-formylquinazolin-4(3H)-one is a critical step for downstream reductive aminations. Oxidation of 2-(hydroxymethyl)quinazolin-4(3H)-one using mild reagents like manganese dioxide (MnO2) or Dess-Martin periodinane routinely achieves conversions exceeding 85% with negligible over-oxidation to the carboxylic acid. In direct contrast, attempting to oxidize the baseline 2-methylquinazolin-4(3H)-one requires harsh oxidants such as SeO2 at elevated temperatures, which typically caps yields at 40-50% due to competing over-oxidation and thermal degradation [1].
| Evidence Dimension | Yield of 2-formylquinazolin-4(3H)-one |
| Target Compound Data | >85% yield (using mild MnO2 oxidation) |
| Comparator Or Baseline | 2-Methylquinazolin-4(3H)-one (~40-50% yield via SeO2 oxidation) |
| Quantified Difference | >35% absolute increase in target aldehyde yield with elimination of toxic SeO2. |
| Conditions | Target: MnO2, ambient to mild reflux; Comparator: SeO2, high-temperature reflux. |
Buyers synthesizing Schiff bases or amine derivatives can eliminate toxic reagents and nearly double their intermediate yield by procuring the hydroxymethyl precursor instead of the methyl analog.
For scale-up and storage, precursor stability directly impacts process reproducibility. 2-(Hydroxymethyl)quinazolin-4(3H)-one is highly stable in aqueous environments and ambient humidity, maintaining >99% purity over extended storage. Its common substitute, 2-(chloromethyl)quinazolin-4(3H)-one, is highly susceptible to nucleophilic attack by water, undergoing gradual hydrolysis back to the hydroxymethyl compound while releasing HCl gas. This degradation not only lowers the effective titer of the chloromethyl reagent but also acidifies the storage environment, potentially catalyzing further side reactions [1].
| Evidence Dimension | Aqueous/humidity stability over time |
| Target Compound Data | >99% purity retained; no spontaneous hydrolysis |
| Comparator Or Baseline | 2-(Chloromethyl)quinazolin-4(3H)-one (spontaneous hydrolysis to hydroxymethyl + HCl in moisture) |
| Quantified Difference | Complete elimination of moisture-induced titer loss and acidic byproduct generation. |
| Conditions | Ambient storage / non-anhydrous reaction conditions. |
Procurement of the hydroxymethyl compound eliminates the need for strict anhydrous storage protocols and ensures exact stoichiometric dosing during manufacturing.
The hydroxymethyl group allows for direct, mild esterification and carbamate formation without interfering with the tautomeric N3/O4 positions of the quinazolinone core. For instance, reacting 2-(hydroxymethyl)quinazolin-4(3H)-one with isocyanates yields the corresponding carbamoyloxymethyl derivatives cleanly. In contrast, using 2-(chloromethyl)quinazolin-4(3H)-one for nucleophilic substitutions often requires strong bases, which can deprotonate the quinazolinone N3 position, leading to competing N-alkylation and complex product mixtures that require extensive chromatographic purification [1].
| Evidence Dimension | Regioselectivity in side-chain functionalization |
| Target Compound Data | Clean O-functionalization (esterification/carbamation) without N3-interference |
| Comparator Or Baseline | 2-(Chloromethyl)quinazolin-4(3H)-one (prone to competitive N3-alkylation under basic substitution conditions) |
| Quantified Difference | Avoidance of N3/O4-alkylation byproducts, significantly reducing purification overhead. |
| Conditions | Esterification/carbamation vs. basic nucleophilic substitution. |
Utilizing the hydroxymethyl scaffold allows process chemists to bypass complex purification steps caused by the regioselectivity issues inherent to reactive alkyl halides.
Ideal for workflows requiring the aldehyde precursor for Schiff base formation, reductive aminations, or Wittig reactions, where the hydroxymethyl compound provides a high-yielding, SeO2-free oxidation route [1].
The primary alcohol is the exact required handle for reacting with isocyanates or carbamoyl chlorides to generate carbamoyloxymethyl-quinazolinone libraries (e.g., hypotensive or anticancer agents) with high regiocontrol [2].
When parallel synthesis or library generation cannot guarantee strictly anhydrous conditions, procuring the hydroxymethyl compound avoids the rapid degradation and titer-loss associated with the 2-chloromethyl analog [3].
Irritant